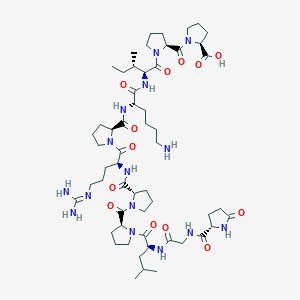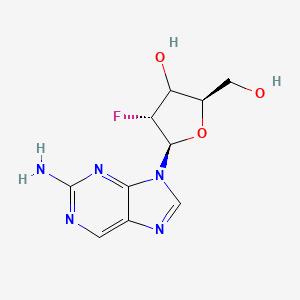![molecular formula C12H17N5O4 B12397405 (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides and plays a significant role in various biochemical processes. This compound is particularly notable for its applications in medicinal chemistry, where it is used as a building block for antiviral and anticancer drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol typically involves the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar moiety with a purine base. This is often achieved using a Lewis acid catalyst under anhydrous conditions.
Hydroxylation: The hydroxylation of the sugar moiety is carried out using specific oxidizing agents to introduce hydroxyl groups at the desired positions.
Methylation: The methylation of the purine base is performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Large batch reactors are used to carry out the glycosylation and hydroxylation reactions.
Purification: The crude product is purified using chromatographic techniques to remove impurities and obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the purine base to modify its electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include modified nucleosides with altered functional groups, which can exhibit different biological activities.
科学研究应用
Chemistry
In chemistry, (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol is used as a precursor for the synthesis of various nucleoside analogs. These analogs are valuable tools for studying nucleic acid interactions and enzyme mechanisms.
Biology
In biological research, this compound is used to investigate the mechanisms of DNA and RNA synthesis. It serves as a substrate for polymerases and other enzymes involved in nucleic acid metabolism.
Medicine
In medicine, the compound is a key component of antiviral and anticancer drugs. It is incorporated into the DNA or RNA of viruses or cancer cells, leading to the termination of replication and cell death.
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of nucleoside analog drugs. It is also employed in the development of diagnostic tools and assays for detecting viral infections and cancer.
作用机制
The mechanism of action of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal replication process by causing chain termination. This is achieved through the following steps:
Incorporation: The compound is incorporated into the growing DNA or RNA chain by polymerases.
Chain Termination: The presence of the modified nucleoside prevents further elongation of the nucleic acid chain, leading to termination of replication.
Inhibition of Enzymes: The compound can also inhibit enzymes involved in nucleic acid synthesis, further preventing replication.
相似化合物的比较
Similar Compounds
Acyclovir: A nucleoside analog used primarily for the treatment of herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of (2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol lies in its specific structural modifications, which confer distinct biological activities. Unlike other nucleoside analogs, this compound exhibits a unique combination of antiviral and anticancer properties, making it a versatile tool in both research and therapeutic applications.
属性
分子式 |
C12H17N5O4 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8+,11-,12?/m1/s1 |
InChI 键 |
VZNPPUSZNNZBJU-FMSDMSHPSA-N |
手性 SMILES |
CC1([C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)








![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
